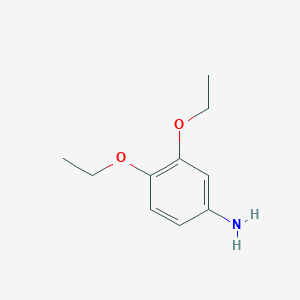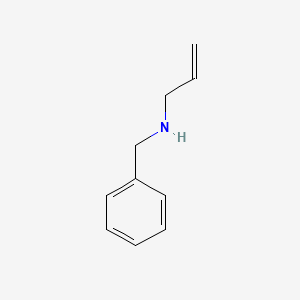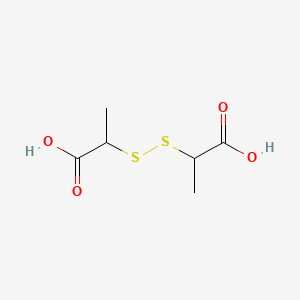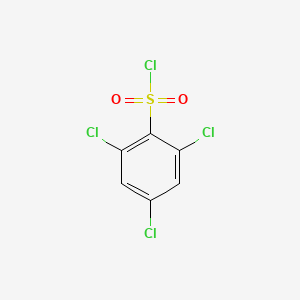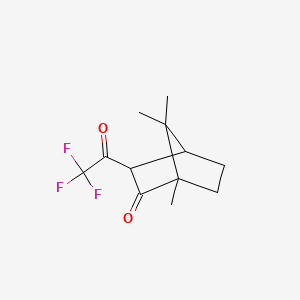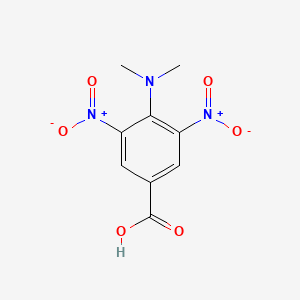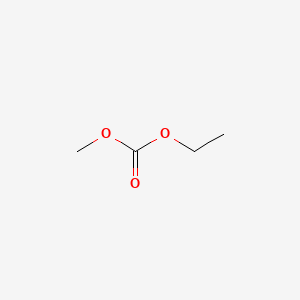
Hexyl(2-phenylethyl)amine
概要
説明
Hexyl(2-phenylethyl)amine, is a chemical compound belonging to the phenethylamine class This class of compounds is characterized by a phenyl ring attached to an ethylamine chain this compound, specifically has a hexyl group attached to the nitrogen atom of the ethylamine chain
作用機序
Target of Action
Phenethylamine, also known as N-hexyl-, primarily targets the trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . It also interacts with primary amine oxidase and trypsin-1 and trypsin-2 . These targets play crucial roles in the regulation of monoamine neurotransmission in the brain .
Mode of Action
Phenethylamine regulates monoamine neurotransmission by binding to TAAR1 and inhibiting VMAT2 in monoamine neurons . This interaction results in the stimulation of the central nervous system . It also has an impact on the central nervous system depressant activities .
Biochemical Pathways
Phenethylamine is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . It is metabolized primarily by monoamine oxidase B (MAO-B) and other enzymes such as MAO-A , SSAOs (AOC2 & AOC3) , PNMT , AANAT , and FMO3 . The metabolism of phenethylamine leads to the production of phenylacetic acid .
Pharmacokinetics
The pharmacokinetic properties of phenethylamine include its metabolism primarily by MAO-B . The compound’s half-life is approximately 5-10 minutes for exogenous sources and about 30 seconds for endogenous sources . It is excreted through the kidneys . These properties significantly impact the bioavailability of phenethylamine.
Result of Action
The molecular and cellular effects of phenethylamine’s action include the regulation of monoamine neurotransmission, which results in the stimulation of the central nervous system . This can lead to changes in mood and voluntary movement .
Action Environment
The action, efficacy, and stability of phenethylamine can be influenced by various environmental factors. For instance, its presence in many organisms and foods, such as chocolate, especially after microbial fermentation, can affect its action . Furthermore, the compound’s action can be influenced by the presence of other substances in the body that can interact with it .
生化学分析
Biochemical Properties
Phenethylamine, N-hexyl- interacts with several enzymes and proteins. It is a substrate of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of neurotransmitters and trace amines . It also interacts with other enzymes such as trypsin-1 and trypsin-2 .
Cellular Effects
Phenethylamine, N-hexyl- has a profound impact on various types of cells and cellular processes. It influences cell function by regulating monoamine neurotransmission. It binds to the trace amine-associated receptor 1 (TAAR1) and inhibits the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Phenethylamine, N-hexyl- exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to TAAR1 and inhibits VMAT2, affecting the regulation of monoamine neurotransmission . This can lead to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Phenethylamine, N-hexyl- can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
Phenethylamine, N-hexyl- is involved in several metabolic pathways. It is primarily metabolized by MAO-B and other enzymes such as MAO-A, SSAOs (AOC2 & AOC3), PNMT, AANAT, FMO3, and others . It can also affect metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Hexyl(2-phenylethyl)amine, typically involves the alkylation of phenethylamine with a hexyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound, may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions: Hexyl(2-phenylethyl)amine, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the ethylamine chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
科学的研究の応用
Hexyl(2-phenylethyl)amine, has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: this compound, is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
類似化合物との比較
Hexyl(2-phenylethyl)amine, can be compared with other similar compounds in the phenethylamine class, such as:
Phenethylamine: The parent compound, which lacks the hexyl group.
N-Methylphenethylamine: A derivative with a methyl group attached to the nitrogen atom.
N-Ethylphenethylamine: A derivative with an ethyl group attached to the nitrogen atom.
Uniqueness: this compound, is unique due to the presence of the hexyl group, which can influence its chemical properties and biological activity. This structural modification can affect the compound’s lipophilicity, receptor binding affinity, and overall pharmacokinetic profile.
特性
IUPAC Name |
N-(2-phenylethyl)hexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-2-3-4-8-12-15-13-11-14-9-6-5-7-10-14/h5-7,9-10,15H,2-4,8,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHLGJOWHIEBKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337327 | |
| Record name | hexyl(2-phenylethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24997-83-9 | |
| Record name | hexyl(2-phenylethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




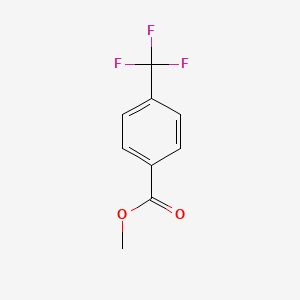

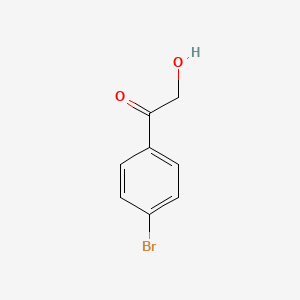
![7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332074.png)
